2-[(5S,8S,8As)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid 2-[(5S,8S,8As)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 115473-63-7
VCID: VC0053532
InChI: InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1
SMILES: CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

2-[(5S,8S,8As)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid

CAS No.: 115473-63-7

Main Products

VCID: VC0053532

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

2-[(5S,8S,8As)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid - 115473-63-7

CAS No. 115473-63-7
Product Name 2-[(5S,8S,8As)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Standard InChI InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1
Standard InChIKey ZFHSKBJBODQVBX-UWJYBYFXSA-N
Isomeric SMILES C[C@H]1CC[C@@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O
SMILES CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O
Canonical SMILES CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O
Synonyms rupestonic acid
PubChem Compound 3081082
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator